3,5-Dichloro-2-nitroaniline
CAS No.: 122584-83-2
Cat. No.: VC21333202
Molecular Formula: C6H4Cl2N2O2
Molecular Weight: 207.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122584-83-2 |
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Molecular Formula | C6H4Cl2N2O2 |
Molecular Weight | 207.01 g/mol |
IUPAC Name | 3,5-dichloro-2-nitroaniline |
Standard InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 |
Standard InChI Key | RMIMEMMJKYVPAI-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl |
Canonical SMILES | C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl |
Introduction
Physical and Chemical Properties
3,5-Dichloro-2-nitroaniline possesses distinctive physical and chemical characteristics that define its behavior in various applications and reactions. The compound is typically found as a light yellow to yellow crystalline solid or powder.
Basic Identification Data
The following table summarizes the key identification parameters for 3,5-Dichloro-2-nitroaniline:
Property | Value |
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CAS Number | 122584-83-2 |
Molecular Formula | C₆H₄Cl₂N₂O₂ |
Molecular Weight | 207.01 g/mol |
IUPAC Name | 3,5-dichloro-2-nitroaniline |
Exact Mass | 205.96500 |
LogP | 3.58820 (estimated) |
PSA | 71.84000 |
HS Code | 2921420090 |
SMILES | C1=C(C=C(C(=C1N)N+[O-])Cl)Cl |
The compound's structure features a benzene ring with an amino group (-NH₂) at position 1, a nitro group (-NO₂) at position 2, and chlorine atoms at positions 3 and 5. This unique arrangement of substituents significantly influences its chemical behavior and physical properties .
Structural Characteristics and Reactivity
The electronic properties of 3,5-Dichloro-2-nitroaniline are dominated by the interplay between its functional groups. The nitro group, being strongly electron-withdrawing, creates an electron-deficient center at the 2-position of the aromatic ring. This electron deficiency is further enhanced by the presence of the two chlorine atoms, which are also electron-withdrawing.
The amino group, typically electron-donating, creates a push-pull electronic system across the molecule. This combination of electronic effects makes the compound reactive toward both electrophilic and nucleophilic reagents, depending on the specific position being targeted.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 3,5-Dichloro-2-nitroaniline, each with specific advantages depending on the available starting materials and desired scale.
Laboratory Synthesis Routes
One documented synthesis approach for 3,5-Dichloro-2-nitroaniline involves using 2,4,6-trichloronitrobenzene as a starting material. This method proceeds in two main stages:
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Stage 1: Reaction with sodium azide in dimethyl sulfoxide at room temperature (approximately 20°C) for 20 hours.
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Stage 2: Treatment with sodium tetrahydroborate and copper(II) sulfate in a mixture of ethanol and dichloromethane at room temperature for 1 hour.
This synthetic pathway reportedly yields 3,5-Dichloro-2-nitroaniline at approximately 86% yield, with 3,5-Dichloro-4-nitroaniline formed as a byproduct at about 8% .
Another potential approach involves the nitration of 3,5-dichloroaniline. In this method, 3,5-dichloroaniline is treated with a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 2-position of the aniline ring. The reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Considerations
For industrial-scale production, continuous flow reactors may be employed to better control reaction conditions and improve safety. Purification steps, including recrystallization or other separation techniques, are essential to obtain high-purity 3,5-Dichloro-2-nitroaniline for commercial applications.
The development of environmentally friendly production methods is also an area of active interest. For instance, a related patent describes a process for producing 3,5-dichloronitrobenzene (a potential precursor) through a sequence of diazotization, denitrification, and hydrolysis steps, with careful temperature control and solvent recovery systems to minimize environmental impact .
Chemical Reactions and Applications
3,5-Dichloro-2-nitroaniline participates in a variety of chemical reactions, making it valuable in numerous synthetic applications.
Key Reaction Types
The reactivity of 3,5-Dichloro-2-nitroaniline is primarily determined by its functional groups:
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Reactions involving the nitro group:
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Reduction to form an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation
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Participation in redox reactions, leading to products with different chemical properties
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Reactions involving the chlorine atoms:
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Nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other functional groups
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Substitution with nucleophiles such as sodium methoxide or potassium hydroxide
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Reactions involving the amino group:
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Diazotization to form diazonium salts, which can undergo further transformations
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Acylation or alkylation to modify the amino functionality
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Applications in Research and Industry
3,5-Dichloro-2-nitroaniline finds applications in various fields:
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Synthetic Organic Chemistry:
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As a building block for more complex molecules
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In the development of novel synthetic methodologies
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Pharmaceutical Research:
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As a precursor in the synthesis of potential pharmaceutical compounds
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In the development of structure-activity relationship studies
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Industrial Applications:
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As an intermediate in the synthesis of dyes, pigments, and other organic compounds
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In the production of agrochemicals and other industrial chemicals
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The compound's defined substitution pattern makes it particularly valuable for applications requiring specific structural features and reactivity profiles.
Hazard Type | Classification |
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Skin irritation | Category 2: Causes skin irritation |
Eye irritation | Category 2A: Causes serious eye irritation |
STOT-SE | Category 3: May cause respiratory irritation |
Signal Word | Warning |
These classifications indicate that the compound requires careful handling to prevent adverse health effects .
Comparison with Related Compounds
3,5-Dichloro-2-nitroaniline belongs to a family of chlorinated nitroanilines, each with distinct properties and applications. Comparing these related compounds provides insight into structure-property relationships.
Structural Analogs and Their Properties
The following table compares 3,5-Dichloro-2-nitroaniline with structurally similar compounds:
Structure-Property Relationships
The position of substituents significantly impacts the chemical and physical properties of these compounds:
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Reactivity: The relative positions of the nitro group and chlorine atoms affect the activation/deactivation patterns for electrophilic and nucleophilic substitution reactions.
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Physical Properties: Melting points, solubility profiles, and crystal structures vary among these isomers.
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Biological Activity: The spatial arrangement of functional groups influences interactions with biological targets, affecting potential pharmaceutical or agricultural applications.
Understanding these structure-property relationships is crucial for selecting the appropriate compound for specific applications and for designing new derivatives with enhanced properties.
Recent Research Developments
Recent research involving 3,5-Dichloro-2-nitroaniline and related compounds has expanded their potential applications and improved synthetic methodologies.
Synthetic Methodology Advancements
Recent research has focused on developing more efficient and environmentally friendly synthetic routes for preparing 3,5-Dichloro-2-nitroaniline and related compounds. For instance, a patent describes a production process for 3,5-dichloronitrobenzene that aims to solve problems of low synthesis yield and serious pollution by implementing a controlled sequence of diazotization, denitrification, and hydrolysis steps .
These advancements in synthetic methodology contribute to more sustainable production processes with higher yields and reduced environmental impact.
Emerging Applications
5-Chloro-2-nitroaniline, a structurally related compound, has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation. Additionally, it has been utilized in the synthesis of potent inhibitors of HIV-1 replication, demonstrating the potential for significant advancements in medical treatments .
While specific recent research on 3,5-Dichloro-2-nitroaniline is limited in the provided sources, these findings for related compounds suggest potential avenues for exploring similar applications.
Future Perspectives
The future of 3,5-Dichloro-2-nitroaniline research and applications is likely to evolve in several directions:
Synthetic Innovations
Future research may focus on:
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Development of catalytic methods for selective functionalization
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Green chemistry approaches to minimize waste and hazardous materials
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Exploring new transformation pathways to access diverse derivatives
Sustainability Considerations
As environmental concerns become increasingly important, future developments may prioritize:
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Reducing the environmental footprint of synthetic processes
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Implementing circular economy principles in production
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Developing safer alternatives where appropriate
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